molecular formula C11H13N3O4 B14554637 (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate CAS No. 61835-92-5

(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate

Cat. No.: B14554637
CAS No.: 61835-92-5
M. Wt: 251.24 g/mol
InChI Key: GETXRFAGXQQRQF-UHFFFAOYSA-N
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Description

(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate is a chemical compound that features a unique structure combining an imidazolidinone moiety with a furan ring and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the imidazolidinone moiety can yield imidazolidine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways by binding to its targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.

    (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl butyrate: Similar structure but with a butyrate ester.

Uniqueness

(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61835-92-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

[5-[(2-oxoimidazolidin-1-yl)iminomethyl]furan-2-yl]methyl acetate

InChI

InChI=1S/C11H13N3O4/c1-8(15)17-7-10-3-2-9(18-10)6-13-14-5-4-12-11(14)16/h2-3,6H,4-5,7H2,1H3,(H,12,16)

InChI Key

GETXRFAGXQQRQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=NN2CCNC2=O

Origin of Product

United States

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